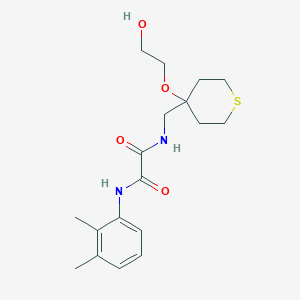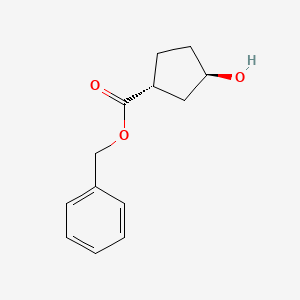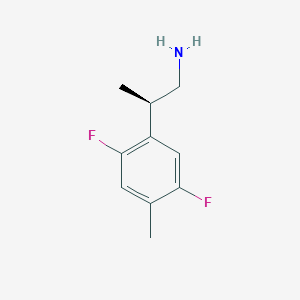![molecular formula C18H23NO3S B2395302 cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448053-89-1](/img/structure/B2395302.png)
cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
A variety of synthetic strategies and intermediates involving cyclobutyl compounds and related structures have been explored in scientific research, demonstrating the versatility and importance of these molecules in organic synthesis.
New Synthesis Methods : An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride illustrates a novel strategy involving stereoselective electrophilic addition and subsequent ring closure to afford amino derivative functionalized on the carbon ring. This methodology opens avenues for the synthesis of hydroxy and carboxylic derivatives from intermediary disulfonamide, showcasing the potential of cyclobutyl compounds in complex molecule construction (Lescop, Mevellec, & Huet, 2001).
Diverse Substituted Compounds : The exploration of variously substituted tetrahydroquinazolinone derivatives via Diels–Alder Adducts of Phenyl Vinyl Sulfone to Cyclobutene-Annelated Pyrimidinones demonstrates the cyclobutyl ring's utility in generating compounds with potential pharmaceutical relevance. This work highlights the cyclobutyl scaffold's adaptability in constructing complex heterocyclic structures (Dalai et al., 2006).
Antibacterial Activity : The synthesis and study of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives have been reported, indicating the structural modification potential of cyclobutyl compounds for developing antibacterial agents. This research exemplifies the cyclobutyl ring's role in medicinal chemistry, particularly in creating new antibacterial compounds (Reddy et al., 2011).
Spiroannulation Techniques : Cyclobutyl phenyl sulfoxide and derivatives have been used for the spiroannelation of cyclopentanone, demonstrating the cyclobutyl ring's utility in constructing spiro compounds. This work emphasizes cyclobutyl compounds' significance in synthesizing complex molecular architectures with potential for further functionalization (Fitjer, Schlotmann, & Noltemeyer, 1995).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Janus kinase family member TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways , which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
This compound acts as a potent oral TYK2 allosteric inhibitor . It binds potently to the JH2 regulatory domain of the TYK2 protein . This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase . It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . By inhibiting TYK2, the compound disrupts these pathways, potentially reducing the inflammatory and autoimmune responses associated with diseases like psoriasis, lupus, and IBD .
Pharmacokinetics
The compound is orally bioavailable . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is high, as measured in in vitro kinase assays . The compound exhibits excellent ADME properties .
Result of Action
The compound demonstrates dose-dependent efficacy in commonly studied animal models . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model .
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-5-4-6-13)19-14-9-10-15(19)12-17(11-14)23(21,22)16-7-2-1-3-8-16/h1-3,7-8,13-15,17H,4-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVDRQLGQZQCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)
![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
